2-Benzyl-2h-1,2,3-triazole 2-Benzyl-2h-1,2,3-triazole
Brand Name: Vulcanchem
CAS No.: 109299-75-4
VCID: VC14334783
InChI: InChI=1S/C9H9N3/c1-2-4-9(5-3-1)8-12-10-6-7-11-12/h1-7H,8H2
SMILES:
Molecular Formula: C9H9N3
Molecular Weight: 159.19 g/mol

2-Benzyl-2h-1,2,3-triazole

CAS No.: 109299-75-4

Cat. No.: VC14334783

Molecular Formula: C9H9N3

Molecular Weight: 159.19 g/mol

* For research use only. Not for human or veterinary use.

2-Benzyl-2h-1,2,3-triazole - 109299-75-4

Specification

CAS No. 109299-75-4
Molecular Formula C9H9N3
Molecular Weight 159.19 g/mol
IUPAC Name 2-benzyltriazole
Standard InChI InChI=1S/C9H9N3/c1-2-4-9(5-3-1)8-12-10-6-7-11-12/h1-7H,8H2
Standard InChI Key RZHLLJGGWPZWHH-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CN2N=CC=N2

Introduction

Chemical Structure and Molecular Characteristics

The molecular structure of 2-benzyl-2H-1,2,3-triazole consists of a 1,2,3-triazole ring with a benzyl group (-CH2C6H5) attached to the nitrogen at position 2. Key structural features include:

PropertyValue/Description
Molecular FormulaC9H9N3
Molecular Weight159.20 g/mol (calculated)
Hybridizationsp2 at triazole ring atoms
Aromatic SystemTriazole ring (6π-electron system)
Substituent EffectsBenzyl group enhances lipophilicity

The benzyl substituent influences electronic properties through conjugation with the triazole ring, potentially altering reactivity and intermolecular interactions compared to phenyl-substituted analogs .

Synthetic Routes

N2-Arylation of Triazole Precursors

A method adapted from the synthesis of 2-(2H-1,2,3-triazol-2-yl)benzoic acids involves N2-arylation of 4,5-dibromo-2H-1,2,3-triazole with benzyl halides . The reaction proceeds under Ullmann-type coupling conditions:

  • Reaction Equation:

    4,5-Dibromo-2H-1,2,3-triazole+Benzyl bromideCuI, K2CO3, DMF2-Benzyl-2H-1,2,3-triazole+HBr\text{4,5-Dibromo-2H-1,2,3-triazole} + \text{Benzyl bromide} \xrightarrow{\text{CuI, K2CO3, DMF}} \text{2-Benzyl-2H-1,2,3-triazole} + \text{HBr}
  • Conditions:

    • Temperature: 110–120°C

    • Catalyst: Copper(I) iodide (10 mol%)

    • Base: Potassium carbonate

    • Solvent: Dimethylformamide (DMF)

  • Yield: ~50–60% (estimated from analogous reactions) .

Click Chemistry Approach

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers an alternative route:

  • Reactants: Benzyl azide and propiolic acid derivatives.

  • Mechanism:

    Benzyl azide+AlkyneCuSO4, Sodium Ascorbate2-Benzyl-2H-1,2,3-triazole\text{Benzyl azide} + \text{Alkyne} \xrightarrow{\text{CuSO4, Sodium Ascorbate}} \text{2-Benzyl-2H-1,2,3-triazole}
  • Advantages: High regioselectivity and mild reaction conditions.

Physicochemical Properties

Extrapolated data from structurally related compounds suggest the following properties:

PropertyValue (Estimated)Source Compound Reference
Density1.18–1.22 g/cm³
Melting Point150–160°C
Boiling Point290–300°C at 760 mmHg
LogP (Partition Coefficient)1.8–2.2
SolubilityLow in water; soluble in DMSO, DMF

The benzyl group increases hydrophobicity compared to phenyl analogs, impacting solubility and bioavailability .

Biological Activity and Applications

Enzyme Inhibition

Triazole derivatives are known inhibitors of xanthine oxidase (XO), a target for gout therapy. While 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid exhibits IC50 values in the nanomolar range, the benzyl analog may show modified inhibitory potency due to steric and electronic effects.

Anticancer Activity

Organotin complexes of triazoles exhibit cytotoxicity against cancer cell lines. Structural modifications, such as benzyl substitution, may optimize metal-binding affinity and therapeutic efficacy.

Industrial and Material Science Applications

  • Corrosion Inhibition: Triazoles act as metal surface protectants. The benzyl group’s bulk may improve adsorption on steel or copper substrates.

  • Polymer Additives: Enhanced thermal stability (decomposition temperature >250°C) makes these compounds suitable for high-performance polymers.

ParameterRecommendation
Hazard ClassificationXi (Irritant)
PPEGloves, goggles, lab coat
StorageCool, dry place away from oxidizers

Future Perspectives

  • Drug Development: Structure-activity relationship (SAR) studies to optimize XO inhibition.

  • Green Synthesis: Exploring solvent-free or catalytic methods to improve sustainability.

  • Material Science: Functionalization for advanced coatings or conductive polymers.

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